Citronellyl acetate
Overview
Description
Citronellyl acetate is a naturally occurring organic compound with the molecular formula C12H22O2. It is a colorless liquid known for its pleasant, fruity, and floral aroma, reminiscent of roses and citrus fruits. This compound is widely used in the fragrance and flavor industries due to its appealing scent and taste.
Mechanism of Action
Target of Action
Citronellyl acetate, a monoterpene product of the secondary metabolism of plants, has been shown to possess several different biological activities . It is primarily targeted at Transient Receptor Potential (TRP) and Acid-Sensing Ion Channels (ASIC) which mediate its antinociceptive effect . These channels play a crucial role in pain perception, thus making this compound a potential candidate for pain management .
Mode of Action
This compound interacts with its targets, the TRP and ASIC channels, resulting in an antinociceptive effect . This means it can reduce the sensation of pain.
Biochemical Pathways
This compound affects the biochemical pathways related to pain perception. It is involved in the catabolic pathway of citronellol and related acyclic monoterpenes by some bacterial species of the genus Pseudomonas . The catabolism of citronellol and related acyclic monoterpenes in pseudomonads involves the conversion of the beta-methyl group to an acetate . This process is key in the degradation of these compounds .
Pharmacokinetics
Its molecular weight is 1983019 Da , and its density is 0.891 g/mL at 25 °C , which may influence its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is its antinociceptive effect, reducing the sensation of pain . It has also been suggested that this compound may have antitumor activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the biosynthesis and chemical stability of essential oils, including this compound . Moreover, the production of this compound can be influenced by the plant’s developmental stages and the seasonal dynamics .
Biochemical Analysis
Biochemical Properties
Citronellyl acetate participates in biochemical reactions via transesterification . The lipase from Pseudomonas fluorescens has been identified as an optimal enzyme for this process . The reaction occurs optimally at a temperature of 40 °C .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes in a process called transesterification . This process involves the transfer of an ester moiety from one molecule to another, facilitated by the enzyme lipase .
Temporal Effects in Laboratory Settings
In optimal reaction conditions, the yield of this compound reached up to 99% after 3 hours . This suggests that the compound is stable under the conditions of the reaction .
Metabolic Pathways
This compound is involved in metabolic pathways via the process of transesterification . This process is facilitated by the enzyme lipase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citronellyl acetate can be synthesized through the esterification of citronellol with acetic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of citronellol to this compound.
Industrial Production Methods: In industrial settings, this compound is often produced via transesterification reactions. One common method involves the use of lipase enzymes, such as those from Pseudomonas fluorescens, to catalyze the reaction between citronellol and vinyl acetate in a solvent-free system. The optimal reaction temperature for this process is around 40°C, and the reaction can achieve high yields of up to 99% .
Chemical Reactions Analysis
Types of Reactions: Citronellyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of citronellol and acetic acid. Transesterification, on the other hand, involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water
Transesterification: Lipase enzymes, vinyl acetate, solvent-free conditions
Major Products:
Hydrolysis: Citronellol and acetic acid
Transesterification: Citronellol and a new ester (depending on the alcohol used)
Scientific Research Applications
Citronellyl acetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Fragrance and Flavor Industry: Used as a key ingredient in perfumes, cosmetics, and food flavorings due to its pleasant aroma and taste.
Biological Studies: Investigated for its potential antinociceptive (pain-relieving) properties.
Pharmaceutical Research: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Citronellyl acetate is structurally similar to other esters derived from citronellol, such as geranyl acetate and linalyl acetate. it is unique in its specific aroma profile and its interaction with biological targets. Some similar compounds include:
Geranyl Acetate: Known for its sweet, floral scent, commonly used in perfumes and flavorings.
Linalyl Acetate: Possesses a fresh, floral aroma and is widely used in the fragrance industry.
Citronellol: The alcohol precursor to this compound, with a similar but less intense aroma.
Each of these compounds has distinct properties and applications, making this compound a valuable and versatile ingredient in various industries.
Properties
IUPAC Name |
3,7-dimethyloct-6-enyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZKFWLRHCDGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051739 | |
Record name | Citronellyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid/fruity odour | |
Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Citronellyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 °C. @ 760.00 mm Hg | |
Record name | (±)-Citronellyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |
Record name | Citronellyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.883-0.893 | |
Record name | Citronellyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
150-84-5 | |
Record name | Citronellyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, citronellyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citronellyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Citronellyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citronellyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRONELLYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ420RT3OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (±)-Citronellyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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